[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
Overview
Description
[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate is a natural product found in Valeriana jatamansi and Valeriana with data available.
Mechanism of Action
Target of Action
The primary target of Acevaltrate is the Na+/K±ATPase enzyme, which is found in the kidney and brain hemispheres of rats . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.
Mode of Action
Acevaltrate interacts with the Na+/K±ATPase enzyme, inhibiting its activity . The IC50 values, which represent the concentration of Acevaltrate required to inhibit 50% of the enzyme’s activity, are 22.8±1.1 μM in rat kidney and 42.3±1.0 μM in rat brain hemispheres .
Biochemical Pathways
The inhibition of Na+/K±ATPase by Acevaltrate affects the sodium-potassium pump mechanism, disrupting the balance of sodium and potassium ions across the cell membrane . This disruption can affect various biochemical pathways, particularly those involving ion transport and signal transduction.
Result of Action
The molecular and cellular effects of Acevaltrate’s action primarily involve the disruption of ion balance across the cell membrane due to the inhibition of Na+/K±ATPase . This disruption can affect cellular functions and signaling pathways, potentially leading to various physiological effects.
Biochemical Analysis
Biochemical Properties
The compound [7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate interacts with the Na+/K±ATPase, a crucial enzyme involved in maintaining the electrochemical gradient across the cell membrane . The IC50 values for the inhibition of this enzyme in the rat kidney and brain hemispheres are 22.8±1.1 μM and 42.3±1.0 μM, respectively .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the Na+/K±ATPase . By inhibiting this enzyme, it disrupts the ion balance within the cell, which can have wide-ranging effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the Na+/K±ATPase and inhibiting its activity . This results in a disruption of the ion balance within the cell, leading to changes in cell signaling, gene expression, and metabolism .
Properties
IUPAC Name |
[7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O12/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(29)27(23,34)13-37-17(7)28/h12,14-16,19,22-23,25,29,33-34H,8-11,13H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDMVJVLHCEECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C)O)O)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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